2-Fluoro-5-(3-fluorophenyl)benzaldehyde
Overview
Description
2-Fluoro-5-(3-fluorophenyl)benzaldehyde is an aromatic aldehyde compound characterized by the presence of two fluorine atoms attached to the benzene ring. This compound is part of the fluorobenzaldehyde family, which is known for its unique chemical properties and applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(3-fluorophenyl)benzaldehyde typically involves halogen-exchange reactions. One common method is the halogen-exchange reaction with 4-chlorobenzaldehyde, where the chlorine atom is replaced by a fluorine atom . This reaction is usually carried out under controlled conditions to ensure the selective substitution of the halogen atoms.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogen-exchange reactions using specialized equipment to handle the reagents and maintain the required reaction conditions. The process is optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(3-fluorophenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-Fluoro-5-(3-fluorophenyl)benzoic acid.
Reduction: Formation of 2-Fluoro-5-(3-fluorophenyl)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-5-(3-fluorophenyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a synthetic intermediate in the preparation of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential antimicrobial properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(3-fluorophenyl)benzaldehyde involves its interaction with molecular targets through its aldehyde and fluorine functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The fluorine atoms can influence the compound’s reactivity and binding affinity to various molecular targets.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorobenzaldehyde: Another fluorinated benzaldehyde with two fluorine atoms at different positions on the benzene ring.
4-Fluorobenzaldehyde: A simpler fluorinated benzaldehyde with a single fluorine atom.
Uniqueness
2-Fluoro-5-(3-fluorophenyl)benzaldehyde is unique due to the specific positioning of the fluorine atoms, which can significantly affect its chemical reactivity and interactions with other molecules. This unique structure makes it valuable for specific applications where other fluorinated benzaldehydes may not be as effective .
Properties
IUPAC Name |
2-fluoro-5-(3-fluorophenyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O/c14-12-3-1-2-9(7-12)10-4-5-13(15)11(6-10)8-16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SITCZDHSEUBUNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201252688 | |
Record name | 3′,4-Difluoro[1,1′-biphenyl]-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201252688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927801-78-3 | |
Record name | 3′,4-Difluoro[1,1′-biphenyl]-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=927801-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3′,4-Difluoro[1,1′-biphenyl]-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201252688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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